molecular formula C18H23N3O3S2 B2786556 N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946356-93-0

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2786556
CAS No.: 946356-93-0
M. Wt: 393.52
InChI Key: WFEWWQRKTOZLJY-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine derivative: Starting with a suitable pyrrolidine precursor, it is reacted with a thiophene derivative under controlled conditions.

    Sulfamoylation: The intermediate product is then subjected to sulfamoylation using a sulfonamide reagent.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the thiophene ring.

    N-(4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the pyrrolidine ring.

    N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the pyrrolidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-[(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-14(22)20-16-4-6-17(7-5-16)26(23,24)19-12-18(15-8-11-25-13-15)21-9-2-3-10-21/h4-8,11,13,18-19H,2-3,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWWQRKTOZLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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